

Sulfacetamide-d4 CAS number and molecular formula

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An In-depth Technical Guide to Sulfacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfacetamide-d4**, a deuterated analog of the sulfonamide antibiotic Sulfacetamide. This document details its chemical properties, mechanism of action, proposed synthesis, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and biomedical research.

Core Data Presentation

This section summarizes the key physicochemical and analytical data for **Sulfacetamide-d4**.

Table 1: Physicochemical Properties of Sulfacetamide-d4



Property	Value
CAS Number	144-80-9 (Unlabeled)
Molecular Formula	C8H6D4N2O3S
Molecular Weight	218.27 g/mol
Appearance	White to off-white powder
Purity (typical)	≥98%
Storage Conditions	2-8°C, protected from light

Table 2: Representative Quantitative Data from a Proposed LC-MS/MS Method

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	>0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	<10%
Inter-day Precision (%RSD)	<15%
Accuracy (%RE)	±15%
Extraction Recovery	>85%

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide, and by extension **Sulfacetamide-d4**, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, Sulfacetamide inhibits bacterial growth and replication.[1][2]





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Figure 1: Mechanism of action of Sulfacetamide-d4.

Experimental Protocols Proposed Synthesis of Sulfacetamide-d4

A plausible synthetic route for **Sulfacetamide-d4** is adapted from the known synthesis of unlabeled Sulfacetamide. The key starting material would be aniline-d5, which is commercially available.

Step 1: Acetylation of Aniline-d5

Aniline-d5 is reacted with acetic anhydride to form N-acetyl-aniline-d5 (acetanilide-d5). This step protects the amino group.

Step 2: Chlorosulfonation of Acetanilide-d5

The acetanilide-d5 is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamido-benzenesulfonyl-d4 chloride.

Step 3: Amination of the Sulfonyl Chloride

The sulfonyl chloride is reacted with ammonia to form the sulfonamide, N-(4-aminophenyl-d4-sulfonyl)acetamide.

Step 4: Hydrolysis of the Acetyl Group



Finally, the acetyl group on the aromatic amine is selectively hydrolyzed under basic conditions to yield **Sulfacetamide-d4**.

Proposed Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This section outlines a general procedure for the quantitative analysis of a target analyte in a biological matrix, such as plasma, using **Sulfacetamide-d4** as an internal standard.

Sample Preparation: Protein Precipitation

- To a 100 μL aliquot of plasma sample, add 20 μL of Sulfacetamide-d4 internal standard solution (e.g., at 100 ng/mL).
- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

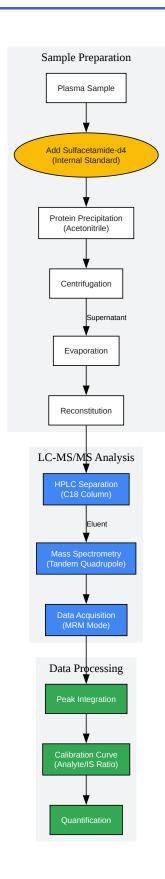
- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.



Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Analyte (Sulfacetamide): Precursor ion $(m/z) \rightarrow Product ion (m/z)$
 - o Internal Standard (**Sulfacetamide-d4**): Precursor ion (m/z+4) → Product ion (m/z)
- The specific MRM transitions would need to be optimized for the specific analyte and mass spectrometer used.





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Figure 2: Experimental workflow for bioanalysis.



Conclusion

Sulfacetamide-d4 is a valuable tool for researchers and drug development professionals. Its primary application lies in its use as an internal standard for the accurate quantification of Sulfacetamide and other structurally related compounds in complex biological matrices. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of **Sulfacetamide-d4** in a research setting. While the provided protocols are based on established chemical and analytical principles, it is recommended that they be further optimized and validated for specific experimental needs.

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